molecular formula C15H25NO5 B6245872 tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate CAS No. 1824355-96-5

tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate

Cat. No. B6245872
CAS RN: 1824355-96-5
M. Wt: 299.4
InChI Key:
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Description

The compound contains a cyclobutane ring, which is a four-membered carbon ring. It also has an amino group (NH2) and a carboxylate group (COO-) attached to the ring. The tert-butoxy and formyl groups are also present. The tert-butoxy group is a common protecting group in organic chemistry, often used to protect alcohols during chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclobutane ring, the amino group, and the carboxylate group. The tert-butoxy and formyl groups would also contribute to the overall structure .


Chemical Reactions Analysis

The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid . The formyl group could potentially undergo reactions typical of aldehydes, such as nucleophilic addition.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with Boc groups are typically stable under basic conditions but can be deprotected under acidic conditions .

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s used in the synthesis of other compounds, its role would depend on the specific reactions involved .

Future Directions

The future directions for this compound would depend on its potential applications. It could be of interest in organic synthesis, given the presence of the Boc protecting group and the formyl group .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate involves the protection of the amine group, followed by the formation of the cyclobutane ring and the introduction of the formyl group. The final step involves the deprotection of the amine group and the esterification of the carboxylic acid group.", "Starting Materials": [ "tert-butylamine", "tert-butyl chloroformate", "cyclobutene", "formic acid", "triethylamine", "dichloromethane", "sodium bicarbonate", "methanol" ], "Reaction": [ "Step 1: Protection of the amine group by reacting tert-butylamine with tert-butyl chloroformate in the presence of triethylamine and dichloromethane.", "Step 2: Formation of the cyclobutane ring by reacting cyclobutene with the protected amine in the presence of sodium bicarbonate and dichloromethane.", "Step 3: Introduction of the formyl group by reacting the cyclobutane intermediate with formic acid in the presence of methanol and triethylamine.", "Step 4: Deprotection of the amine group by reacting the intermediate with sodium bicarbonate and methanol.", "Step 5: Esterification of the carboxylic acid group by reacting the intermediate with tert-butyl chloroformate and triethylamine in the presence of dichloromethane." ] }

CAS RN

1824355-96-5

Molecular Formula

C15H25NO5

Molecular Weight

299.4

Purity

95

Origin of Product

United States

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